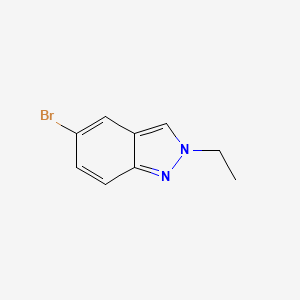

5-Bromo-2-ethyl-2H-indazole

Description

5-Bromo-2-ethyl-2H-indazole (C₉H₉BrN₂) is a brominated indazole derivative featuring an ethyl group at the N2 position. Its synthesis involves alkylation of 5-bromo-1H-indazole with ethyl bromide, yielding a mixture of regioisomers (3a/3g = 1.2/1) with a moderate yield of 31% . The compound is characterized as a dark orange viscous liquid (Rf = 0.12) with distinct NMR signals: δ 1.62 (t, CH₃), 4.45 (q, CH₂), and aromatic protons between δ 7.32–7.85 ppm . HRMS confirms its molecular mass (225.0027 Da), and collision cross-section (CCS) predictions for [M+H]+ and [M+Na]+ are 142.6 Ų and 147.7 Ų, respectively .

The bromine atom at position 5 and the ethyl group at N2 make this compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry research .

Properties

IUPAC Name |

5-bromo-2-ethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGWVFUIGSFDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626448 | |

| Record name | 5-Bromo-2-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-97-3 | |

| Record name | 5-Bromo-2-ethyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-ethyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethyl-2H-indazole typically involves the bromination of 2-ethylindazole. One common method is the electrophilic aromatic substitution reaction, where 2-ethylindazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Depending on the nucleophile used, products like 5-amino-2-ethyl-2H-indazole or 5-thio-2-ethyl-2H-indazole can be formed.

Oxidation Products: Oxidized derivatives such as 5-bromo-2-ethylindazole-3-carboxylic acid.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

5-Bromo-2-ethyl-2H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-2H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the indazole ring can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at N2 or the indazole core, influencing physicochemical properties, reactivity, and applications:

Key Observations :

- Aromatic vs. Alkyl Substituents : The phenyl group in 5-bromo-2-phenyl-2H-indazole introduces aromatic interactions, useful in designing inhibitors targeting hydrophobic enzyme pockets .

- Steric Effects: 5-Bromo-2,6-dimethyl-2H-indazole exhibits steric hindrance at C6, which may reduce reactivity in electrophilic substitutions compared to monosubstituted analogs .

Physicochemical Properties

- Solubility : Ethyl and methyl derivatives are more soluble in organic solvents (e.g., DMSO, chloroform) than phenyl-substituted analogs due to reduced polarity .

- Thermal Stability : Methyl and phenyl analogs typically exhibit higher melting points (e.g., 5-bromo-2-phenyl-2H-indazole is a white solid) compared to the liquid ethyl derivative .

- Spectroscopic Signatures : NMR shifts for aromatic protons vary with substituents. For example, 5-bromo-2-phenyl-2H-indazole shows downfield shifts (δ 8.33 ppm) due to electron-withdrawing effects of the phenyl group .

Biological Activity

5-Bromo-2-ethyl-2H-indazole is a heterocyclic compound belonging to the indazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicine and agriculture, supported by various research findings and case studies.

Chemical Characteristics

This compound features a bromine atom at the 5-position and an ethyl group at the 2-position, which enhances its reactivity and biological activity. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Indazoles, including this compound, interact with biological targets through several mechanisms:

- Enzyme Inhibition : These compounds can inhibit enzyme activity, affecting metabolic pathways.

- Receptor Modulation : They may modulate receptor functions, influencing cellular responses.

- Biochemical Pathway Influence : Indazoles can impact multiple biochemical pathways due to their interactions with different biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research has shown that this compound has significant antimicrobial effects against various pathogens. A study indicated that derivatives of indazoles were more potent than the reference drug metronidazole against protozoa such as Giardia intestinalis and Trichomonas vaginalis .

| Pathogen | Activity Level (IC50) | Reference Drug Comparison |

|---|---|---|

| Giardia intestinalis | 12.8 times more active than metronidazole | Metronidazole |

| Trichomonas vaginalis | Comparable activity | Metronidazole |

| Candida albicans | Inhibitory activity | Metronidazole |

- Anti-inflammatory Effects : Some studies have indicated that indazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory responses. For example, certain compounds demonstrated significant inhibitory activity against COX-2 .

Case Studies and Research Findings

- Antiprotozoal Activity : A study synthesized various indazole derivatives and evaluated their antiprotozoal activity. Compounds containing specific substituents showed enhanced efficacy against protozoan infections compared to traditional treatments .

- Antimicrobial Evaluation : Another research effort highlighted the synthesis of 5-bromo derivatives and their evaluation against bacterial strains. The findings suggested that these compounds could serve as potential alternatives to existing antibiotics due to their potent antimicrobial properties .

- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Factors such as bioavailability and metabolic stability were assessed in various studies, indicating promising profiles for further development .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Differences |

|---|---|

| 5-Bromo-2-methyl-2H-indazole | Methyl group instead of ethyl group |

| 5-Chloro-2-ethyl-2H-indazole | Chlorine atom instead of bromine |

| 2-Ethyl-2H-indazole | Lacks the bromine atom at the 5-position |

The presence of both bromine and ethyl groups in this compound enhances its reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.